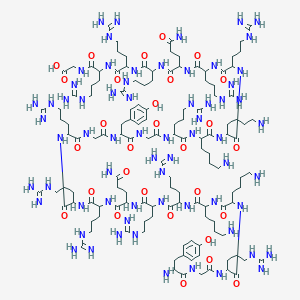
219312-69-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of murine tyrosinase-related protein 2 (TRP-2) derived peptide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this peptide is generally carried out using automated peptide synthesizers, which can efficiently handle the repetitive cycles of deprotection and coupling required for SPPS. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
化学反応の分析
Types of Reactions
The murine tyrosinase-related protein 2 (TRP-2) derived peptide primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and subsequent modifications.
Common Reagents and Conditions
Coupling Reagents: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the murine tyrosinase-related protein 2 (TRP-2) derived peptide, which can be further modified or conjugated with other molecules for various applications .
科学的研究の応用
The murine tyrosinase-related protein 2 (TRP-2) derived peptide has several scientific research applications:
作用機序
The murine tyrosinase-related protein 2 (TRP-2) derived peptide exerts its effects by being recognized as an antigen by cytotoxic T lymphocytes. This recognition triggers an immune response, leading to the destruction of cells expressing the TRP-2 antigen. The molecular targets involved include the major histocompatibility complex (MHC) molecules that present the peptide to T cells, and the signaling pathways activated upon T cell receptor engagement .
類似化合物との比較
Similar Compounds
Human tyrosinase-related protein 2 (TRP-2) derived peptides: These peptides share a similar sequence and function but are derived from human TRP-2.
Other melanoma-associated antigens: Peptides derived from other melanoma-associated antigens, such as gp100 and MART-1, are similar in their role in cancer immunotherapy.
Uniqueness
The murine tyrosinase-related protein 2 (TRP-2) derived peptide is unique due to its specific recognition by cytotoxic T lymphocytes in the context of murine models. This specificity makes it particularly valuable for preclinical studies in mice, providing insights into immune responses and potential therapeutic strategies .
特性
CAS番号 |
219312-69-3 |
|---|---|
分子式 |
C₆₁H₇₈N₁₀O₁₄ |
分子量 |
1175.33 |
配列 |
One Letter Code: SVYDFFVWL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)
